molecular formula C12H15B B3315480 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene CAS No. 951893-23-5

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene

Cat. No. B3315480
CAS RN: 951893-23-5
M. Wt: 239.15 g/mol
InChI Key: QPQIXEPNVOCCSH-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene, otherwise known as 2-Bromo-3-trimethylphenylpropene (BTMPP), is a synthetic organic compound that is used in various scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its ability to be used in laboratory experiments.

Scientific Research Applications

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene has been used in various scientific research applications, such as the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It has also been used in the study of the structure-activity relationships of various compounds, as well as in the study of enzyme inhibition and enzyme activation.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene is not fully understood, but it is believed to involve the inhibition of certain enzymes, as well as the activation of other enzymes. It is also believed to interact with other molecules in the body to produce certain biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene are not fully understood, but it is believed to interact with various molecules in the body to produce certain effects. It has been shown to reduce inflammation, reduce oxidative stress, and increase the production of certain proteins. It has also been shown to have anti-cancer, anti-diabetic, and anti-viral properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene in laboratory experiments include its low cost, its stability, and its ability to be used in a wide range of applications. However, it is important to note that 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene is toxic and should be handled with care. It is also important to note that the effects of 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene may vary depending on the concentration used and the type of experiment being conducted.

Future Directions

There are many potential future directions for 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene research, including the development of new synthesis methods, the exploration of new applications, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential of 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene as a therapeutic agent. Finally, additional research could be conducted to explore the potential of 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene as a tool for drug discovery and development.

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2,4,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-8-5-10(3)12(6-9(8)2)7-11(4)13/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQIXEPNVOCCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CC(=C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238820
Record name 1-(2-Bromo-2-propen-1-yl)-2,4,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene

CAS RN

951893-23-5
Record name 1-(2-Bromo-2-propen-1-yl)-2,4,5-trimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-2,4,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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